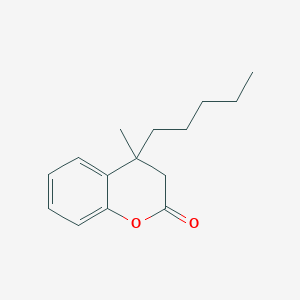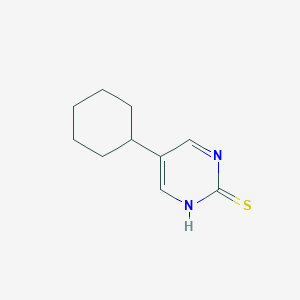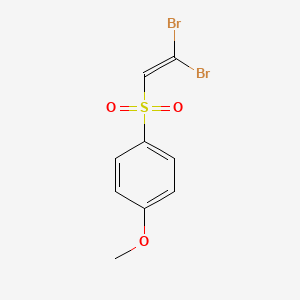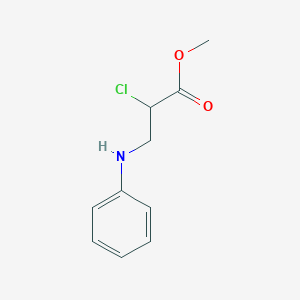
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate is a chemical compound known for its unique structure and reactivity. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound’s structure includes a methanesulfonate group attached to a 2,4,4-trimethyl-3-oxopentan-2-yl moiety, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate typically involves the reaction of 2,4,4-trimethyl-3-oxopentanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the methanesulfonate group can be hydrolyzed to form the corresponding alcohol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate has a wide range of applications in scientific research:
Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then interact with various molecular targets, such as nucleophiles, leading to the formation of new chemical bonds. The specific pathways involved depend on the nature of the reactants and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethyl-3-oxopentanoic acid: This compound is structurally similar but lacks the methanesulfonate group.
Methanesulfonyl chloride: A reagent used in the synthesis of methanesulfonates, including 2,4,4-Trimethyl-3-oxopentan-2-yl methanesulfonate.
2,4,4-Trimethyl-3-oxopentan-2-yl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.
Uniqueness
This compound is unique due to its combination of the 2,4,4-trimethyl-3-oxopentan-2-yl moiety and the methanesulfonate group. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Propiedades
| 91190-28-2 | |
Fórmula molecular |
C9H18O4S |
Peso molecular |
222.30 g/mol |
Nombre IUPAC |
(2,4,4-trimethyl-3-oxopentan-2-yl) methanesulfonate |
InChI |
InChI=1S/C9H18O4S/c1-8(2,3)7(10)9(4,5)13-14(6,11)12/h1-6H3 |
Clave InChI |
SMNXMJFALZWEGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C)(C)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-(4-Chlorophenyl)ethenyl]-5-phenyl-1,2,4-triazine-3(2H)-thione](/img/no-structure.png)
![7-Hydroxy-1-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14358416.png)

![Diethyl [2-(ethoxyamino)-3-oxobutan-2-yl]phosphonate](/img/structure/B14358443.png)



